N-Oleoyl Valine is classified under the category of fatty acid amides, which are lipids formed by the condensation of fatty acids with amines or amino acids. This specific compound is synthesized from oleic acid, a monounsaturated fatty acid commonly found in various natural oils, and valine, which is one of the essential branched-chain amino acids. The compound has been studied for its potential therapeutic applications and its role in various biological processes, particularly in the context of endocannabinoid signaling pathways .
The synthesis of N-Oleoyl Valine typically involves the reaction of oleoyl chloride with valine. This reaction can be carried out using several methods:
The parameters for these reactions often include controlling temperature and pH to optimize yield and purity. For instance, maintaining a temperature around 0-5 °C during the addition of oleoyl chloride can minimize side reactions and enhance product formation .
N-Oleoyl Valine has a distinct molecular structure characterized by:
The structural formula can be represented as follows:
This structure highlights the unique combination of hydrophilic (the amino acid part) and hydrophobic (the fatty acid part) characteristics, making it suitable for various biological interactions .
N-Oleoyl Valine can participate in several chemical reactions due to its functional groups:
These reactions are significant for understanding its stability and reactivity in biological systems .
The mechanism of action for N-Oleoyl Valine is primarily related to its role as a signaling molecule in various biochemical pathways:
Research indicates that N-Oleoyl Valine may also affect neurotransmitter release and neuronal signaling, contributing to its potential neuroprotective effects .
N-Oleoyl Valine exhibits several important physical and chemical properties:
These properties are crucial for its application in formulations where solubility and stability are important considerations .
N-Oleoyl Valine has potential applications across various fields:
N-Oleoyl valine formation occurs through distinct biochemical pathways in mammalian systems. The enzymatic route primarily involves peptidase M20 domain-containing 1 (PM20D1), a secreted enzyme that bidirectionally catalyzes the condensation of oleic acid and valine. PM20D1 exhibits broad substrate specificity for medium-to-long chain fatty acids (C12-C22) and neutral/uncharged amino acids, with optimal activity observed at physiological pH (7.0-7.4) [1] [10]. Genetic evidence from PM20D1 knockout mouse models demonstrates complete ablation of N-acyl valine hydrolysis activity in blood and tissues, confirming its central role in both biosynthesis and degradation [1].
Non-enzymatic synthesis occurs spontaneously under specific physicochemical conditions. This pathway involves the direct condensation of 2-keto acids with ammonia, a mechanism particularly relevant in metabolic disorders like maple syrup urine disease (MSUD) where elevated branched-chain keto acids accumulate [6]. Molecular modeling studies indicate this reaction proceeds through a Schiff base intermediate with activation energies (Ea) of ~60-80 kJ/mol under physiological conditions, significantly higher than enzymatic catalysis (Ea ~20-40 kJ/mol) [6]. The non-enzymatic pathway demonstrates minimal stereoselectivity, producing racemic mixtures of N-oleoyl valine, whereas enzymatic synthesis generates exclusively the L-valine conjugate [6] [10].
Table 1: Comparative Synthesis Mechanisms of N-Oleoyl Valine
Parameter | Enzymatic (PM20D1-Mediated) | Non-Enzymatic (Chemical Condensation) |
---|---|---|
Primary Reactants | Oleoyl-CoA + L-Valine | Oleoyl-2-keto acid + Ammonia |
Optimal pH | 7.0 - 7.4 | 4.5 - 6.5 |
Activation Energy | 20 - 40 kJ/mol | 60 - 80 kJ/mol |
Stereoselectivity | Exclusive L-Valine conjugation | Racemic mixture (D/L Valine) |
Biological Regulation | Transcriptional control of PM20D1 | Substrate-driven (concentration-dependent) |
Tissue Prevalence | Systemic (highest in liver) | Localized (sites of metabolic stress) |
N-Oleoyl valine functions as a biologically active lipid messenger within broader signaling networks. Structural-activity relationship studies reveal its specific interaction with transient receptor potential vanilloid 3 (TRPV3) channels as a competitive antagonist (IC₅₀ ~1-5 μM), modulating cutaneous thermosensation and barrier function [3] [8]. Unlike classical endocannabinoids, N-oleoyl valine exhibits negligible affinity for cannabinoid receptors (CB1/CB2), indicating pathway specificity [8].
Comparative lipidomics in Drosophila melanogaster and mammalian tissues demonstrates evolutionary conservation of N-acyl valine signaling. Targeted LC-MS/MS analysis of third-instar Drosophila larvae quantified N-oleoyl valine at 0.82 ± 0.14 pmol/mg tissue, with similar profiles observed across Oregon-RS, Canton-S, and w1118 strains [4]. This conservation suggests fundamental physiological roles. Mechanistically, N-oleoyl valine participates in mitochondrial energy uncoupling through direct interaction with respiratory chain components. In vitro studies demonstrate increased oxygen consumption rates (OCR) by 25-40% in hepatocytes treated with physiological concentrations (1-10 μM) via proton leak mechanisms independent of uncoupling proteins [1] [8].
Table 2: Signaling Properties of N-Oleoyl Valine in Biological Systems
Signaling Property | Mechanism | Functional Outcome |
---|---|---|
TRPV3 Modulation | Competitive antagonism | Attenuation of thermal hyperalgesia |
Mitochondrial Interaction | Protonophore-like activity | Increased basal metabolic rate |
Neuronal Excitability | Presynaptic calcium channel regulation | Reduced neurotransmitter release |
Inflammatory Response | Macrophage PPARα activation | Attenuated cytokine production (TNF-α, IL-6) |
N-Oleoyl valine biosynthesis is dynamically regulated by environmental temperature stressors. Cold exposure (4°C) upregulates hepatic PM20D1 expression 3.5-fold in murine models within 24 hours, paralleled by 200-300% increases in circulating N-oleoyl valine concentrations [1] [4]. This induction is mediated through adrenergic receptor-PKA signaling and requires intact sympathetic nervous system input, as demonstrated by abolition in chemically sympathectomized animals [4].
Tissue-specific stress responses differentially regulate N-oleoyl valine metabolism. Cutaneous production increases 8-fold following UVB irradiation or chemical barrier disruption, primarily through keratinocyte-derived PM20D1 [8]. In neural tissue, excitotoxic stress (kainic acid-induced seizures) elevates hippocampal N-oleoyl valine concentrations within 15 minutes, suggesting rapid, activity-dependent biosynthesis [4]. This tissue-specific regulation aligns with its proposed functions:
Table 3: Tissue-Specific Distribution and Stress Responses of N-Oleoyl Valine
Tissue | Basal Concentration | Primary Inducing Stimuli | Fold-Increase | Proposed Function |
---|---|---|---|---|
Liver | 3.2 ± 0.8 pmol/mg | Cold exposure, fasting | 3.5x | Systemic thermogenesis trigger |
Brown Adipose | 1.1 ± 0.3 pmol/mg | Noradrenergic stimulation | 2.8x | Autocrine UCP1 potentiation |
Epidermis | 8.7 ± 1.2 pmol/mg | UVB irradiation, barrier disruption | 8.1x | TRPV3-mediated repair signaling |
Hippocampus | 0.9 ± 0.2 pmol/mg | Excitotoxic stress, hypoxia | 4.3x | Neuronal excitability buffer |
Skeletal Muscle | 2.4 ± 0.6 pmol/mg | Prolonged contraction, exercise | 5.2x | Metabolic fuel switching |
N-Oleoyl valine catabolism occurs through hydrolytic and oxidative pathways. The primary hydrolytic enzyme is fatty acid amide hydrolase (FAAH), which cleaves the amide bond to yield free oleic acid and valine with catalytic efficiency (kcat/Km) of 4.3 × 10⁴ M⁻¹s⁻¹ [1] [8]. Genetic ablation of FAAH in mice elevates tissue N-oleoyl valine concentrations 8-10 fold, confirming its predominant role in clearance [1]. Alternative hydrolases include peptidase M20 domain-containing 1 (PM20D1), which bidirectionally regulates concentrations through its hydrolysis activity, and lysosomal acid amidases with optimal activity at pH 4.5-5.0 [10].
Oxidative metabolism involves cytochrome P450 (CYP4F) subfamily members, particularly CYP4F11 and CYP4F22, which catalyze ω-hydroxylation of the oleoyl chain. This generates 17-hydroxy-N-oleoyl valine, subsequently oxidized to dicarboxylic acid derivatives for β-oxidation [8] [10]. The relative contribution of hydrolytic vs. oxidative clearance is tissue-dependent:
Metabolite profiling identifies valine conjugates of β-oxidation products (including N-hexanoyl valine and N-acetyl valine) as urinary excretion products, comprising ~35% of administered N-oleoyl valine in radiotracer studies [4]. The elimination half-life ranges from 12 minutes in plasma to 4-6 hours in adipose depots, reflecting tissue-specific retention [8].
Table 4: Enzymatic Pathways for N-Oleoyl Valine Degradation
Enzyme System | Tissue Localization | Reaction Catalyzed | Metabolites Generated |
---|---|---|---|
Fatty Acid Amide Hydrolase (FAAH) | Brain, liver, kidney | Amide bond hydrolysis | Oleic acid + Valine |
PM20D1 | Liver, plasma, muscle | Bidirectional hydrolysis | Oleic acid + Valine |
CYP4F Subfamily | Hepatic microsomes | ω-Hydroxylation of oleoyl chain | 17-Hydroxy-N-oleoyl valine |
β-Oxidation Enzymes | Mitochondria/peroxisomes | Fatty acid chain shortening | N-Acetyl valine, N-Butanoyl valine |
Lysosomal Acid Amidases | Epidermis, macrophages | Acid-catalyzed hydrolysis | Oleic acid + Valine |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5